1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, density, etc. Unfortunately, the specific physical and chemical properties for “1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” are not available in the current data .Scientific Research Applications
Medicine: Leukemia and Lymphoma Treatment
This compound has been identified as a potential precursor in the synthesis of inhibitors targeting specific pathways in leukemia and lymphoma . Its structural framework allows for the creation of targeted therapies that can interfere with the proliferation of cancerous cells.
Material Science: Liquid Crystal Synthesis
Research indicates that derivatives of this compound exhibit liquid crystalline behavior, which is valuable in the development of new materials for displays and optical devices . The nitro group and benzimidazole core contribute to the mesomorphic properties required for such applications.
Biochemistry: Enzyme Inhibition
The benzimidazole moiety is a known mimic of nucleotides, making this compound a candidate for enzyme inhibition studies. It could be used to investigate the inhibition of enzymes that are crucial for the survival of pathogens or cancer cells .
Pharmacology: Drug Development
The compound’s structure is conducive to modification, making it a valuable scaffold in drug development. It could be used to create novel pharmacophores with specific interactions with biological targets, aiding in the treatment of various diseases .
Safety and Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-9-5-4-8-15(17)13-27-23-19-12-16(24(25)26)10-11-18(19)22-20(23)14-6-2-1-3-7-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJVGXYUIOARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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